Cas no 2228121-42-2 (2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid)

2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid structure
2228121-42-2 structure
商品名:2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid
CAS番号:2228121-42-2
MF:C12H19N3O2
メガワット:237.298162698746
CID:6333990
PubChem ID:165687672

2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid
    • EN300-1776413
    • 2-amino-2-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}acetic acid
    • 2228121-42-2
    • インチ: 1S/C12H19N3O2/c1-8(2)7-15-6-3-9(14-15)12(4-5-12)10(13)11(16)17/h3,6,8,10H,4-5,7,13H2,1-2H3,(H,16,17)
    • InChIKey: ONURGTAPRKZLOT-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C1(C2C=CN(CC(C)C)N=2)CC1)N)=O

計算された属性

  • せいみつぶんしりょう: 237.147726857g/mol
  • どういたいしつりょう: 237.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.5
  • トポロジー分子極性表面積: 81.1Ų

2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1776413-10.0g
2-amino-2-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}acetic acid
2228121-42-2
10g
$8889.0 2023-06-03
Enamine
EN300-1776413-5.0g
2-amino-2-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}acetic acid
2228121-42-2
5g
$5995.0 2023-06-03
Enamine
EN300-1776413-0.1g
2-amino-2-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}acetic acid
2228121-42-2
0.1g
$1819.0 2023-09-20
Enamine
EN300-1776413-1g
2-amino-2-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}acetic acid
2228121-42-2
1g
$2068.0 2023-09-20
Enamine
EN300-1776413-10g
2-amino-2-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}acetic acid
2228121-42-2
10g
$8889.0 2023-09-20
Enamine
EN300-1776413-0.05g
2-amino-2-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}acetic acid
2228121-42-2
0.05g
$1737.0 2023-09-20
Enamine
EN300-1776413-0.25g
2-amino-2-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}acetic acid
2228121-42-2
0.25g
$1902.0 2023-09-20
Enamine
EN300-1776413-0.5g
2-amino-2-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}acetic acid
2228121-42-2
0.5g
$1984.0 2023-09-20
Enamine
EN300-1776413-1.0g
2-amino-2-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}acetic acid
2228121-42-2
1g
$2068.0 2023-06-03
Enamine
EN300-1776413-2.5g
2-amino-2-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}acetic acid
2228121-42-2
2.5g
$4052.0 2023-09-20

2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid 関連文献

2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acidに関する追加情報

Chemical Compound CAS No 22281-46-5: 3-(4-chlorophenyl)-4-(5-methylpyridin-3-yloxy)butanamide

The compound with CAS No 69395677, known as 3-(4-chlorophenyl)-4-(5-methylpyridin-3-yloxy)butanamide, is a highly specialized organic compound with significant applications in the pharmaceutical and chemical industries. This compound has garnered attention due to its unique structural properties and potential therapeutic applications.

Structural Overview: The molecule features a chlorophenyl group attached to a butanamide backbone, with a methylpyridinyl group linked via an ether bond. This combination of functional groups provides the compound with distinctive chemical properties, including enhanced stability and reactivity under specific conditions. Recent studies have highlighted the importance of such structural motifs in drug design, particularly in targeting specific biological pathways.

Synthesis and Characterization: The synthesis of this compound involves a multi-step process, typically starting from readily available starting materials such as 4-chlorotoluene and pyridine derivatives. Advanced synthetic techniques, including Suzuki coupling and amide bond formation, are employed to achieve high yields and purity. Modern analytical methods such as NMR spectroscopy and mass spectrometry are used for characterization, ensuring the compound meets stringent quality standards.

Pharmacological Activity: Research into the pharmacological properties of this compound has revealed promising results in several areas. Preclinical studies suggest that it exhibits potent anti-inflammatory activity, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Additionally, recent investigations have demonstrated its ability to modulate key signaling pathways involved in neurodegenerative diseases, offering new avenues for therapeutic intervention.

Applications in Drug Development: The compound's unique profile has positioned it as a valuable tool in drug discovery programs. Its ability to cross the blood-brain barrier and target specific receptors makes it particularly appealing for central nervous system disorders. Pharmaceutical companies are actively exploring its potential in developing next-generation therapies for chronic pain management and neuroprotection.

Environmental Impact and Safety: As with all chemical compounds, understanding the environmental impact is crucial. Studies indicate that this compound has low toxicity to aquatic organisms under standard test conditions. However, further research is needed to assess its long-term persistence in the environment and potential bioaccumulation risks.

Future Directions: The ongoing research into CAS No 69395677 is expected to yield further insights into its therapeutic potential and mechanistic action. Collaborative efforts between academia and industry are likely to accelerate its development into clinically relevant treatments. As our understanding of this compound deepens, it holds promise for addressing unmet medical needs across various therapeutic areas.

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